molecular formula C12H16N2O3 B15214278 5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

Katalognummer: B15214278
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: NPTIPSRCUQAFTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a synthetic organic compound that features a pyrazole ring substituted with methoxy and dimethyl groups, attached to a cyclohexane-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.

    Methoxylation and Dimethylation: The pyrazole ring is then methoxylated and dimethylated using appropriate reagents such as methanol and methyl iodide in the presence of a base like sodium hydride.

    Cyclohexane-1,3-dione Attachment: The final step involves the attachment of the cyclohexane-1,3-dione moiety to the substituted pyrazole ring through a condensation reaction, typically using a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethyl groups, using reagents like sodium methoxide or methyl lithium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-5-methoxypyrazole: Shares the pyrazole ring structure but lacks the cyclohexane-1,3-dione moiety.

    Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane-1,3-dione structures but different substituents on the pyrazole ring.

Uniqueness

5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to the combination of the methoxy and dimethyl-substituted pyrazole ring with the cyclohexane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

5-(5-methoxy-1,3-dimethylpyrazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H16N2O3/c1-7-11(12(17-3)14(2)13-7)8-4-9(15)6-10(16)5-8/h8H,4-6H2,1-3H3

InChI-Schlüssel

NPTIPSRCUQAFTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1C2CC(=O)CC(=O)C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.